Mammaglobin-A precursor (83-92) is a peptide derived from the protein mammaglobin-A, which is encoded by the secretoglobin family 2A member 2 gene (SCGB2A2). This protein is primarily expressed in the mammary gland and has been identified as a significant biomarker for breast cancer. Mammaglobin-A was first described in 1998 and is part of the larger secretoglobins family, which includes proteins involved in various biological functions such as immune response and cell signaling .
The synthesis of mammaglobin-A involves transcription of the SCGB2A2 gene followed by translation into a protein consisting of 93 amino acids. The peptide sequence corresponding to the precursor (83-92) can be isolated through various biochemical techniques such as solid-phase peptide synthesis or recombinant DNA technology.
Mammaglobin-A has a compact structure typical of secretoglobins, featuring a conserved fold that allows for ligand binding. The molecular structure includes several alpha-helices and beta-sheets that contribute to its stability and functionality .
Mammaglobin-A participates in various biochemical interactions, particularly with steroid-like molecules, which may involve non-covalent binding mechanisms. These interactions are crucial for its role in transporting hormones and other signaling molecules within the body.
The mechanism of action for mammaglobin-A involves its role as a biomarker for breast cancer progression. Elevated levels of mammaglobin-A are associated with tumor growth and metastasis, indicating its potential use in monitoring disease status .
Mammaglobin-A serves several critical functions in scientific research and clinical practice:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2